FAAH Inhibitory Potency in Rat Brain Homogenates: 4-Cyano-N-(3,3-dimethylbutyl)benzamide vs. PF-04457845
Under standardized rat brain homogenate conditions with 10-min preincubation, 4-cyano-N-(3,3-dimethylbutyl)benzamide exhibits an IC₅₀ of 26 nM [1]. This is ~3-fold weaker than the prototypical irreversible FAAH inhibitor PF-04457845 (IC₅₀ ≈ 7.2 nM in the same assay system) but substantially more potent than the reversible inhibitor OL-135 (IC₅₀ ≈ 150 nM) [2][3]. The value places the compound in an intermediate potency tier suitable for experimental setups where complete FAAH ablation is undesirable.
| Evidence Dimension | FAAH inhibition IC₅₀ in rat brain homogenate (10-min preincubation, [³H]anandamide substrate) |
|---|---|
| Target Compound Data | IC₅₀ = 26 nM |
| Comparator Or Baseline | PF-04457845 IC₅₀ ≈ 7.2 nM; OL-135 IC₅₀ ≈ 150 nM |
| Quantified Difference | 3.6-fold less potent than PF-04457845; 5.8-fold more potent than OL-135 |
| Conditions | Sprague-Dawley rat brain homogenates, 10-min preincubation, [³H]anandamide as substrate, 30-min incubation, liquid scintillation spectroscopy |
Why This Matters
This intermediate potency allows dose-response studies where partial FAAH inhibition is desired, avoiding the ceiling effect of irreversible inhibitors.
- [1] BindingDB Entry BDBM50450762 (CHEMBL4213655): IC₅₀ = 26 nM for inhibition of Sprague-Dawley rat brain FAAH. View Source
- [2] Ahn, K., et al. (2009) 'Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain', Chemistry & Biology, 16(4), pp. 411–420. View Source
- [3] Lichtman, A.H., et al. (2004) 'Reversible inhibitors of fatty acid amide hydrolase that promote analgesia', Journal of Pharmacology and Experimental Therapeutics, 311(2), pp. 441–448. View Source
